molecular formula C9H9BrFNO B572745 4-Bromo-N-ethyl-3-fluorobenzamide CAS No. 1251351-08-2

4-Bromo-N-ethyl-3-fluorobenzamide

Cat. No.: B572745
CAS No.: 1251351-08-2
M. Wt: 246.079
InChI Key: RANSMOUZDHCGGN-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-3-fluorobenzamide is an organic compound with the molecular formula C9H9BrFNO It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and ethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method includes the reaction of 4-bromo-3-fluoroaniline with ethyl chloroformate under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethyl-3-fluorobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or electrophiles like bromine.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-Bromo-N-ethyl-3-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethyl-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-ethyl-4-fluorobenzamide
  • 2-Bromo-N-ethyl-5-fluorobenzamide
  • 4-Bromo-N-methyl-3-fluorobenzamide

Uniqueness

4-Bromo-N-ethyl-3-fluorobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-bromo-N-ethyl-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-2-12-9(13)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANSMOUZDHCGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677727
Record name 4-Bromo-N-ethyl-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251351-08-2
Record name 4-Bromo-N-ethyl-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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